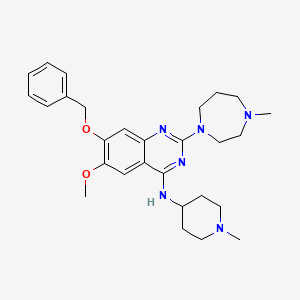

TM2-115

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H38N6O2 |

|---|---|

Peso molecular |

490.6 g/mol |

Nombre IUPAC |

6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine |

InChI |

InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-20-21-8-5-4-6-9-21)25(35-3)18-23(24)27(31-28)29-22-10-14-33(2)15-11-22/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) |

Clave InChI |

BSZDSEMSNHXVRW-UHFFFAOYSA-N |

SMILES canónico |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of TM2-115 in Plasmodium falciparum

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the discovery and development of novel antimalarial agents with unique mechanisms of action. TM2-115, a derivative of the known human histone methyltransferase inhibitor BIX-01294, has been identified as a potent, fast-acting antimalarial compound. This document provides a comprehensive technical overview of its mechanism of action, efficacy across various parasite stages and species, and the experimental methodologies used for its characterization. This compound acts by inhibiting histone lysine methyltransferases (HKMTs) in the parasite, leading to a reduction in key histone methylation marks, which causes rapid and irreversible growth arrest across all asexual blood stages. Its broad activity against drug-sensitive and resistant strains positions the diaminoquinazoline scaffold as a promising starting point for a new class of epigenetic-targeting antimalarials.

Core Mechanism of Action: Epigenetic Disruption

The primary mechanism of action of this compound is the inhibition of histone lysine methyltransferases within Plasmodium falciparum.[1][2][3] This mode of action represents a novel approach to antimalarial therapy, targeting the parasite's epigenetic machinery which is crucial for regulating gene expression and developmental progression throughout its complex life cycle.[2][4]

Key molecular events include:

-

Target Inhibition: this compound directly inhibits parasite HKMTs.[1][2]

-

Histone Modification Alteration: Treatment with this compound leads to a significant, concentration-dependent, and time-dependent reduction in the levels of tri-methylated lysine 4 on histone H3 (H3K4me3).[1][2][4]

-

Consequence: The disruption of this critical epigenetic mark results in dysregulation of gene expression, leading to a rapid and irreversible arrest of parasite growth and subsequent cell death.[1][2] This rapid killing effect is a highly desirable trait for an antimalarial compound, comparable to the fastest-acting drugs currently available, such as artemisinin derivatives.[4]

Signaling Pathway and Logic Diagram

The following diagram illustrates the proposed molecular mechanism of this compound.

Caption: Proposed mechanism of this compound action in P. falciparum.

Quantitative Data on Antimalarial Activity

This compound demonstrates potent activity against multiple Plasmodium species and strains, including those resistant to conventional antimalarials.

Table 1: In Vitro Efficacy of this compound

| Parasite Species/Strain | Stage | IC50 Value | Comments |

| P. falciparum (3D7, lab strain) | Asexual Blood Stages | ~75–100 nM[1][2][4] | Standard 3-day assay. |

| P. falciparum (Drug-sensitive strains) | Asexual Blood Stages | <50 nM[5][6] | Includes strains sensitive to chloroquine, mefloquine, etc.[6] |

| P. falciparum (Multidrug-resistant field isolates) | Asexual Blood Stages | <50 nM[5][6] | Includes artemisinin-refractory isolates.[6] |

| P. falciparum (Ex vivo clinical isolates) | Asexual Blood Stages | 300–400 nM[5][6] | Potency similar to that against P. vivax isolates.[6] |

| P. vivax (Ex vivo clinical isolates) | Asexual Blood Stages | 300–400 nM[5][6] | Demonstrates cross-species activity.[6] |

| P. falciparum (Gametocytes, early stages I-III) | Sexual Blood Stages | 1–4 µM[6] | Activity determined by high-content imaging.[6] |

| P. falciparum (Gametocytes, late stages IV-V) | Sexual Blood Stages | 1–4 µM[6] | Suggests potential transmission-blocking activity.[6] |

| P. berghei (Ookinete Development) | Post-fertilization | 6–7 µM[6] | Inhibits transformation from mature gametocytes.[6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parasite Strain | Dosage & Route | Key Outcome |

| C57BL/6 Mice | P. berghei ANKA | 40 mg/kg (single dose, i.p.) | 18-fold reduction in parasitemia after 1 day; mice survived >3 weeks.[1][2][4] |

| Humanized Mice | P. falciparum | 75 or 100 mg/kg (oral, daily for 4 days) | Demonstrated oral efficacy in a human infection model.[6] |

Detailed Experimental Protocols

The characterization of this compound involved several key experimental procedures.

In Vitro Asexual Stage Antimalarial Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) against asexual blood-stage parasites.

-

Parasite Culture: P. falciparum strains are maintained in vitro in human O+ erythrocytes at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

-

Assay Setup: Asynchronous or synchronized cultures are diluted to ~1% parasitemia and 2% hematocrit. 100 µL of this suspension is added to 96-well plates containing serial dilutions of this compound.

-

Incubation: Plates are incubated for 72 hours under standard culture conditions.

-

Quantification of Parasite Growth:

-

SYBR Green I Assay: After incubation, plates are frozen and thawed. Lysis buffer containing SYBR Green I dye is added, which fluoresces upon binding to parasite DNA. Fluorescence is measured using a plate reader.

-

[³H]-Hypoxanthine Incorporation Assay: [³H]-hypoxanthine is added for the final 24 hours of incubation. Parasites are harvested onto filter mats, and incorporated radioactivity is measured via scintillation counting.

-

-

Data Analysis: The resulting data is analyzed using a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for Histone Methylation

This protocol assesses the effect of this compound on specific histone methylation marks.

-

Treatment: Synchronized late-stage trophozoite/early schizont parasites are treated with varying concentrations of this compound (e.g., 1 µM) or DMSO (vehicle control) for specific durations (e.g., 6, 12 hours).[4]

-

Histone Extraction: Parasites are isolated from erythrocytes by saponin lysis. Histones are then extracted from the parasite pellet using an acid extraction protocol (e.g., with 0.4 N H2SO4).

-

SDS-PAGE and Western Blotting: Extracted histones are quantified, separated by SDS-PAGE, and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then probed with primary antibodies specific for the histone mark of interest (e.g., anti-H3K4me3) and a loading control (e.g., anti-Histone H3).

-

Visualization: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is performed to quantify changes in histone mark levels.[4]

In Vivo Efficacy Testing (4-Day Suppressive Test)

This protocol evaluates the in vivo activity of this compound in a mouse model.

-

Animal Model: C57BL/6 mice are infected intravenously (i.v.) or intraperitoneally (i.p.) with Plasmodium berghei ANKA-infected red blood cells.

-

Treatment: A single dose (e.g., 40 mg/kg) of this compound, formulated in a vehicle like DMSO/PEG300/Tween 80/Saline, is administered via i.p. injection on day 3 post-infection.[4] A control group receives the vehicle only.

-

Monitoring Parasitemia: Thin blood smears are prepared daily from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination. Alternatively, parasitemia can be quantified by flow cytometry of blood samples stained with a DNA dye.

-

Endpoint: The reduction in parasitemia relative to the control group is calculated. Mouse survival is also monitored.[1]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for determining the in vitro IC50 of an antimalarial compound.

References

- 1. pnas.org [pnas.org]

- 2. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Parasite | TargetMol [targetmol.com]

- 4. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone methyltransferase inhibitors are orally bioavailable, fast-acting molecules with activity against different species causing malaria in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Methyltransferase Inhibitors Are Orally Bioavailable, Fast-Acting Molecules with Activity against Different Species Causing Malaria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of TM2-115: An Inhibitor of Parasite Histone Methyltransferases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TM2-115 is a small molecule inhibitor that has demonstrated potent antimalarial activity. This document provides a comprehensive overview of the molecular target of this compound, detailing the experimental evidence and methodologies used to identify its mechanism of action. The primary molecular target of this compound is the histone methyltransferase machinery of the malaria parasite, Plasmodium falciparum. Specifically, this compound inhibits the methylation of histone H3 at lysine 4 (H3K4me3), a critical epigenetic mark for gene regulation and parasite viability. This guide summarizes the quantitative data, experimental protocols, and relevant signaling pathways to provide a thorough resource for researchers in the field of antimalarial drug development.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. Epigenetic regulation, particularly histone methylation, has been identified as a crucial process for the survival and propagation of the malaria parasite. Histone methyltransferases (HMTs) are enzymes that catalyze the transfer of methyl groups to histone proteins, thereby modulating chromatin structure and gene expression. This compound, a derivative of the known human G9a histone methyltransferase inhibitor BIX-01294, has been identified as a potent inhibitor of P. falciparum growth. This guide focuses on the molecular target of this compound and the scientific evidence supporting its role as a parasite histone methyltransferase inhibitor.

Molecular Target Identification and Validation

The primary molecular target of this compound has been identified as the histone methyltransferase enzymes within Plasmodium falciparum. Treatment of P. falciparum parasites with this compound leads to a significant reduction in the levels of trimethylated histone H3 at lysine 4 (H3K4me3). This epigenetic mark is essential for the regulation of gene expression and the proper progression of the parasite's life cycle.

In Vitro Anti-parasitic Activity

This compound exhibits potent activity against the asexual blood stages of P. falciparum. The compound demonstrates low nanomolar efficacy against both drug-sensitive and multidrug-resistant field isolates of the parasite.

Table 1: In Vitro Efficacy of this compound against P. falciparum

| Parameter | Value | Reference |

| IC50 (3D7 strain) | ~100 nM | |

| IC50 (Drug-resistant strains) | <50 nM | |

| Potency against P. vivax (ex vivo) | 300-400 nM |

Effect on Histone Methylation

The direct molecular effect of this compound on histone methylation has been demonstrated through western blot analysis. Treatment of P. falciparum cultures with this compound resulted in a dose- and time-dependent decrease in the levels of H3K4me3. This provides strong evidence that this compound's antimalarial activity is mediated through the inhibition of histone methyltransferases responsible for this specific modification.

Table 2: Effect of this compound on Histone H3K4me3 Levels

| Treatment | Exposure Time | Concentration | Reduction in H3K4me3 | Reference |

| This compound | 12 hours | 1 µM | Significant |

In Vivo Efficacy

The efficacy of this compound has also been evaluated in a rodent model of malaria. A single dose of this compound significantly reduced parasitemia in mice infected with Plasmodium berghei.

Table 3: In Vivo Efficacy of this compound in a Mouse Model

| Animal Model | Parasite Strain | This compound Dose | Reduction in Parasitemia (after 1 day) | Reference |

| Mouse | P. berghei ANKA | 40 mg/kg | 18-fold |

Signaling Pathway

This compound targets the epigenetic regulatory machinery of P. falciparum. By inhibiting histone methyltransferases, this compound disrupts the normal pattern of histone methylation, specifically reducing H3K4me3 levels. This alteration in a key epigenetic mark leads to dysregulation of gene expression, which in turn arrests parasite growth and leads to cell death.

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular target of this compound.

P. falciparum In Vitro Culture and Drug Susceptibility Assay

-

Parasite Strain: P. falciparum 3D7 (drug-sensitive) and other resistant strains are commonly used.

-

Culture Conditions: Parasites are maintained in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

-

Drug Susceptibility Assay (SYBR Green I):

-

Synchronized ring-stage parasites are diluted to 0.5% parasitemia and 2% hematocrit.

-

100 µL of the parasite culture is added to 96-well plates containing serial dilutions of this compound.

-

Plates are incubated for 72 hours under standard culture conditions.

-

After incubation, 100 µL of lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 0.2 µL/mL SYBR Green I is added to each well.

-

Plates are incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Caption: Workflow for the in vitro drug susceptibility assay.

Western Blot Analysis of Histone Methylation

-

Parasite Treatment: Synchronized P. falciparum cultures are treated with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 12 hours).

-

Histone Extraction:

-

Infected erythrocytes are lysed with saponin to release parasites.

-

Parasite pellets are washed and then lysed with a nuclear extraction buffer.

-

Histones are acid-extracted from the nuclear pellet using 0.4 N H2SO4.

-

Extracted histones are precipitated with trichloroacetic acid (TCA), washed with acetone, and resuspended in water.

-

-

SDS-PAGE and Western Blotting:

-

Histone extracts are separated on a 15% SDS-polyacrylamide gel.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated with a primary antibody specific for H3K4me3 (e.g., rabbit anti-H3K4me3) overnight at 4°C. A primary antibody against total histone H3 is used as a loading control.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.

-

In Vivo Efficacy Study in a Mouse Model

-

Animal Model: C57BL/6 mice are commonly used.

-

Parasite Strain: Plasmodium berghei ANKA, a rodent malaria parasite, is used for infection.

-

Infection: Mice are infected intravenously with 1x10^6 infected red blood cells.

-

Drug Administration: Once parasitemia is established (e.g., 1-2%), mice are treated with a single intraperitoneal injection of this compound (e.g., 40 mg/kg) or the vehicle control.

-

Parasitemia Monitoring: Thin blood smears are prepared from tail blood daily, stained with Giemsa, and parasitemia is determined by light microscopy by counting the percentage of infected red blood cells.

-

Survival Analysis: The survival of the treated and control groups is monitored daily.

Conclusion

This compound is a promising antimalarial compound that targets the histone methyltransferase machinery of Plasmodium falciparum. By inhibiting the methylation of histone H3 at lysine 4, this compound disrupts essential

TM2-115 as a histone methyltransferase inhibitor

An In-depth Technical Guide to TM2-115 as a Histone Methyltransferase Inhibitor

Abstract

This compound is a potent, orally bioavailable diaminoquinazoline-based compound that functions as a histone methyltransferase (HMT) inhibitor. Initially developed as an analog of BIX-01294, a known inhibitor of the human HMTs G9a and G9a-like protein (GLP), this compound has demonstrated significant efficacy as a fast-acting antimalarial agent against multiple life-cycle stages of Plasmodium falciparum, including drug-resistant strains. Its mechanism of action in the parasite involves the disruption of histone methylation, leading to rapid and irreversible parasite death. Notably, while its parent compound targets H3K9 methylation in mammalian cells, the primary observed effect of this compound in P. falciparum is a significant reduction in histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription. This suggests a distinct target specificity within the parasite's enzymatic machinery, positioning this compound and its chemical scaffold as a promising avenue for the development of novel antimalarial therapeutics with a unique mode of action.

Core Mechanism of Action

This compound is an analog of BIX-01294, a selective inhibitor of the human histone methyltransferases G9a (also known as EHMT2/KMT1C) and GLP (EHMT1/KMT1D). In mammalian systems, the G9a/GLP complex is the primary driver for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/me2), epigenetic marks critical for transcriptional silencing and the establishment of heterochromatin.

However, in the malaria parasite Plasmodium falciparum, the activity of this compound diverges significantly. Treatment of parasites with this compound or BIX-01294 results in a pronounced and dose-dependent reduction of H3K4me3 levels, while having a less robust effect on H3K9 methylation. The H3K4me3 mark is a key indicator of active transcription in eukaryotes, including P. falciparum. The reduction of this mark by this compound is linked to a rapid and irreversible arrest of parasite growth across all intraerythrocytic stages. This shift in substrate specificity suggests that this compound interacts with one or more of the ten SET-domain histone methyltransferases in the parasite (PfSET1-10) that may be structurally distinct from their human counterparts, although the precise target has not been definitively identified.

Figure 1: Proposed mechanism of this compound in P. falciparum.

Quantitative Efficacy Data

This compound exhibits potent activity against various strains and life-cycle stages of Plasmodium parasites, with a notable selectivity index compared to human cell lines.

Table 1: In Vitro Activity of this compound against Plasmodium Species

| Parasite Species & Stage | Strain(s) | IC₅₀ (nM) | Notes | Reference(s) |

| P. falciparum (Asexual) | 3D7 | ~100 - 137 | Standard drug-sensitive laboratory strain. | |

| P. falciparum (Asexual) | Drug-sensitive lab strains & multidrug-resistant field isolates | < 50 | Includes artemisinin-refractory isolates. | |

| P. falciparum (Ex vivo) | Clinical Isolates | 300 - 400 | Freshly isolated from patients. | |

| P. vivax (Ex vivo) | Clinical Isolates | 300 - 400 | Potency similar to P. falciparum isolates. | |

| P. falciparum (Gametocytes) | NF54 | 20 - 140 | Inhibition of male gamete formation. |

Table 2: In Vivo and Cellular Selectivity Data for this compound

| Assay Type | Model / Cell Line | Dose / IC₅₀ | Effect | Reference(s) |

| In Vivo Efficacy | P. berghei ANKA (Mouse model) | 40 mg/kg (single i.p. dose) | 18-fold reduction in parasitemia. | |

| In Vivo Efficacy | P. falciparum (Humanized mouse model) | 75-100 mg/kg (oral, 4 days) | 87-95% reduction in parasitemia. | |

| Cellular Cytotoxicity | Human & Mouse Cell Lines | > 22-fold higher than parasite IC₅₀ | Demonstrates selectivity for the parasite. | |

| Cellular Cytotoxicity | Human Foreskin Fibroblast (HFF) | 5,700 nM | Selectivity Index > 40. | |

| Cellular Cytotoxicity | HepG2 (Human liver carcinoma) | > 10,000 nM | High selectivity. |

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo assays.

In Vitro Culture and Synchronization of P. falciparum

-

Culture Maintenance: Asexual P. falciparum parasites (e.g., 3D7 or NF54 strains) are maintained in continuous culture using human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Synchronization: To obtain stage-specific parasite populations, cultures are synchronized. A common method involves treating the culture with a 5% D-sorbitol solution, which selectively lyses erythrocytes infected with mature trophozoites and schizonts, leaving only ring-stage parasites. This treatment is repeated at 48-hour intervals to maintain tight synchrony.

In Vitro Antimalarial Activity Assay (SYBR Green I)

-

Plate Preparation: Synchronized ring-stage parasites are diluted to ~0.5-1% parasitemia and 2% hematocrit. 96-well plates are prepared with serial dilutions of this compound.

-

Incubation: The parasite culture is added to the plates and incubated for 72 hours under standard culture conditions.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.

-

Quantification: Fluorescence, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Histone Extraction and Western Blot Analysis

-

Parasite Collection: A tightly synchronized, high-parasitemia culture is treated with this compound (e.g., 1 µM for 12 hours) alongside a DMSO vehicle control. Parasites are liberated from host erythrocytes by saponin lysis.

-

Histone Extraction: Histones are extracted from the parasite pellet using an acid extraction protocol. The pellet is resuspended in 0.2N HCl and rotated overnight at 4°C. Cellular debris is removed by centrifugation, and the supernatant containing histones is collected.

-

Western Blotting: Extracted histones are separated by SDS-PAGE on a high-percentage gel and transferred to a nitrocellulose membrane (0.2 µm pore size is recommended for small proteins). The membrane is blocked (e.g., with 5% BSA in TBST) and then probed with primary antibodies specific for histone modifications of interest (e.g., anti-H3K4me3, anti-H

An In-depth Technical Guide on the Epigenetic Modifications Induced by TM2-115

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM2-115, a derivative of the diaminoquinazoline BIX-01294, has emerged as a potent anti-malarial agent with a distinct epigenetic mechanism of action. This document provides a comprehensive technical overview of the epigenetic modifications induced by this compound, primarily focusing on its activity against the human malaria parasite, Plasmodium falciparum. It details the compound's molecular target, the specific changes it imparts on histone methylation patterns, and the resultant effects on parasite viability across multiple life-cycle stages. This guide synthesizes key quantitative data, outlines experimental methodologies used to elucidate these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Targeting the Parasite Epigenome

The relentless evolution of drug resistance in Plasmodium falciparum necessitates the exploration of novel therapeutic targets. The parasite's epigenome, which governs the dynamic regulation of gene expression essential for its complex life cycle, presents a compelling area for drug discovery.[1][2] Epigenetic mechanisms, including histone post-translational modifications, control critical processes such as developmental progression, immune evasion, and sexual differentiation.[2][3] Histone lysine methyltransferases (HKMTs), enzymes that mediate histone methylation, have been identified as a particularly promising target class.[4] this compound is a small-molecule inhibitor that has demonstrated rapid and potent activity against P. falciparum by disrupting these epigenetic pathways.[4][5]

Mechanism of Action of this compound

This compound functions as an inhibitor of histone lysine methyltransferases.[4] Its primary molecular target within this class of enzymes leads to specific alterations in the histone code of P. falciparum.

Primary Epigenetic Modification: Reduction of H3K4me3

The principal epigenetic modification induced by this compound is the significant, concentration- and time-dependent reduction of histone H3 lysine 4 trimethylation (H3K4me3).[4][6] H3K4me3 is a hallmark of euchromatin and is strongly associated with active gene transcription.[1] By inhibiting the enzyme(s) responsible for this mark, this compound effectively disrupts the transcriptional program necessary for parasite survival and proliferation.[4] In contrast, treatment with this compound does not appear to cause a robust decrease in the levels of H3K9me3, a mark associated with gene silencing and heterochromatin.[4]

Biological Consequences

The depletion of H3K4me3 leads to a rapid and irreversible cytocidal effect on the parasite.[4] This activity is observed across all intraerythrocytic (asexual blood) stages of P. falciparum.[4][5] Furthermore, this compound demonstrates potent activity against mature stage V gametocytes, inhibiting the formation of both male and female gametes, which is critical for blocking transmission to mosquitoes.[2][5] Interestingly, this compound has also been shown to activate dormant liver-stage hypnozoites in P. vivax, suggesting a broad role for the targeted HKMTs in regulating the parasite life cycle.[1][5]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various assays and parasite strains. The data below is compiled from key studies.

| Parameter | Organism/Cell Line | Value | Reference |

| H3K4me3 Reduction | P. falciparum | Significant reduction at 1 µM after 12h exposure | [4] |

| IC₅₀ (Asexual Stages) | P. falciparum (drug-sensitive & resistant strains) | <50 nM | [5] |

| IC₅₀ (Male Gamete Formation) | P. falciparum | 20 - 140 nM | [5] |

| IC₅₀ (Host Cell Cytotoxicity) | HepG2 (human liver carcinoma) | >100-fold higher than parasite IC₅₀ | [5] |

Key Experimental Protocols

The following protocols are central to characterizing the epigenetic effects of this compound.

Western Blotting for Histone Methylation Analysis

This method is used to quantify changes in specific histone methylation marks following treatment with this compound.

-

Parasite Culture and Treatment: P. falciparum parasites are cultured in vitro and synchronized. Cultures are treated with various concentrations of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for defined time periods (e.g., 6, 12, 24 hours).[4]

-

Histone Extraction: Parasites are harvested and lysed. Histones are typically extracted from the nuclear pellet using an acid extraction protocol (e.g., with 0.4 N H₂SO₄).

-

Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20).

-

The membrane is incubated with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me3). A primary antibody for a total histone (e.g., anti-Histone H3) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The level of H3K4me3 is normalized to the total Histone H3 loading control to determine the relative reduction.[4]

Parasite Viability and Growth Inhibition Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against asexual stage parasites.

-

Assay Setup: Synchronized ring-stage parasites are plated in a 96-well plate at a defined parasitemia and hematocrit.

-

Compound Addition: A serial dilution of this compound is added to the wells. Control wells include untreated parasites and uninfected red blood cells.

-

Incubation: The plate is incubated for 72-96 hours under standard parasite culture conditions to allow for parasite proliferation.

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to all wells.

-

Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Fluorescence values are corrected by subtracting the background from uninfected red blood cells. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing Pathways and Workflows

Molecular Mechanism of this compound Action

The following diagram illustrates the direct inhibitory effect of this compound on histone methylation.

References

- 1. Epigenetic regulation as a therapeutic target in the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic and Epitranscriptomic Gene Regulation in Plasmodium falciparum and How We Can Use It against Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic Regulation and Chromatin Remodeling in Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Methyltransferase Inhibitors Are Orally Bioavailable, Fast-Acting Molecules with Activity against Different Species Causing Malaria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Structural and Functional Divergence of Diaminoquinazoline-Based Histone Methyltransferase Inhibitors: TM2-115 vs. BIX-01294

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional differences between two closely related diaminoquinazoline-based compounds, TM2-115 and BIX-01294. Both molecules are recognized as inhibitors of histone methyltransferases, particularly G9a and G9a-like protein (GLP), and have demonstrated significant potential as anti-malarial agents. This document will dissect their chemical structures, compare their biological activities through quantitative data, provide detailed experimental protocols for their synthesis and evaluation, and illustrate key concepts with structured diagrams. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, epigenetics, and infectious disease drug discovery.

Introduction

Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression and are increasingly recognized as attractive targets for therapeutic intervention in a range of diseases, including cancer and parasitic infections. The histone methyltransferases G9a and GLP are key enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. BIX-01294 was one of the first potent and selective small molecule inhibitors of G9a and GLP to be identified. Subsequent structure-activity relationship (SAR) studies led to the development of numerous analogs, including this compound, with the aim of improving potency, selectivity, and pharmacokinetic properties. Both BIX-01294 and its derivative this compound have shown remarkable efficacy against the malaria parasite, Plasmodium falciparum, positioning this chemical scaffold as a promising starting point for the development of novel anti-malarial therapeutics. This guide will provide a detailed comparative analysis of these two important research compounds.

Structural Differences

BIX-01294 and this compound share a common 2,4-diaminoquinazoline scaffold, which is crucial for their interaction with the substrate-binding pocket of histone methyltransferases. The core structural framework consists of a quinazoline ring system substituted at the 2 and 4 positions with amino groups. The key structural distinctions between the two molecules lie in the substituents at the 7-position of the quinazoline ring and the nature of the amine at the 2-position.

BIX-01294 features a 1,4-diazepane ring at the 2-position and a methoxy group at the 7-position. The 4-amino position is substituted with a 1-benzylpiperidine moiety.

This compound , an analog of BIX-01294, retains the 1-benzylpiperidine at the 4-position but introduces a key modification at the 2-position, replacing the diazepane ring with a 4-(dimethylamino)phenyl group. Additionally, this compound also possesses a methoxy group at the 7-position.

| Feature | BIX-01294 | This compound |

| Core Scaffold | 2,4-Diaminoquinazoline | 2,4-Diaminoquinazoline |

| Substituent at C2 | 1,4-Diazepane | 4-(Dimethylamino)phenyl |

| Substituent at C4 | 1-Benzylpiperidine | 1-Benzylpiperidine |

| Substituent at C7 | Methoxy | Methoxy |

These seemingly subtle modifications can have a profound impact on the molecule's three-dimensional shape, electronic properties, and ultimately, its binding affinity and selectivity for various biological targets.

Comparative Biological Activity

Both BIX-01294 and this compound have been extensively evaluated for their biological effects, particularly their anti-malarial activity and their inhibitory potential against histone methyltransferases.

Anti-malarial Activity

Both compounds exhibit potent, nanomolar activity against the blood stages of Plasmodium falciparum. Their efficacy has been demonstrated against both drug-sensitive and drug-resistant strains.

| Compound | P. falciparum 3D7 IC₅₀ (nM)[1] | HepG2 (human liver) IC₅₀ (nM)[1] | Selectivity Index (HepG2/ P. falciparum) |

| BIX-01294 | ~100 | >2200 | >22 |

| This compound | ~100 | >2200 | >22 |

Histone Methyltransferase Inhibition

BIX-01294 is a well-characterized inhibitor of G9a and GLP. While specific enzymatic inhibition data for this compound against G9a and GLP is less readily available in the public domain, the structural similarity and potent anti-malarial activity, which is believed to be mediated through inhibition of parasite histone methyltransferases, suggest it likely retains activity against these or related enzymes.

| Compound | G9a IC₅₀ (µM) | GLP IC₅₀ (µM) |

| BIX-01294 | 1.9[2] | 0.7[2] |

Experimental Protocols

Synthesis of BIX-01294 and this compound

The synthesis of diaminoquinazoline derivatives typically involves a multi-step process. A general synthetic scheme is outlined below.

Synthesis of BIX-01294 (General Procedure): A solution of 2,4-dichloro-7-methoxyquinazoline and 1-benzylpiperidin-4-amine in a suitable solvent (e.g., isopropanol) is stirred, often with the addition of a base (e.g., diisopropylethylamine), to facilitate the initial nucleophilic aromatic substitution at the more reactive C4 position. The resulting intermediate is then reacted with 1,4-diazepane, typically at an elevated temperature, to displace the remaining chlorine atom at the C2 position, yielding BIX-01294 after purification.

Synthesis of this compound (General Procedure): The synthesis of this compound follows a similar pathway. The intermediate formed from the reaction of 2,4-dichloro-7-methoxyquinazoline and 1-benzylpiperidin-4-amine is subsequently reacted with 4-(dimethylamino)aniline to afford this compound.

In Vitro Anti-malarial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the asexual blood stages of P. falciparum.

References

- 1. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on TM2-115: A Technical Guide to its Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the antimalarial activity of TM2-115, a promising compound from the diaminoquinazoline series. This document synthesizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the compound's proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The antimalarial potency of this compound has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from early-stage research, providing a comparative look at its efficacy against different Plasmodium falciparum strains and its activity in animal models.

Table 1: In Vitro Activity of this compound Against Asexual Blood Stage P. falciparum

| Parasite Strain | Resistance Profile | IC50 (nM) | Selectivity Index (vs. HepG2 cells) | Reference |

| 3D7 | Chloroquine-sensitive | ~100 | >100-fold | [1] |

| W2 | Chloroquine-resistant | <50 | Not Reported | [1] |

| 7G8 | Chloroquine-resistant | <50 | Not Reported | [1] |

| Dd2 | Mefloquine/Pyrimethamine-resistant | <50 | Not Reported | [1] |

| Artemisinin-refractory isolates | Artemisinin-resistant | <50 | Not Reported | [1] |

Table 2: Ex Vivo Activity of this compound Against Clinical Isolates

| Parasite Species | IC50 (nM) | Reference |

| P. falciparum | 300 - 400 | [1] |

| P. vivax | 300 - 400 | [1] |

Table 3: In Vitro Activity Against Sexual Stage P. falciparum Gametocytes

| Gametocyte Stage | Activity | IC50 | Reference |

| Mature (Stage V) | Inhibition of gamete formation | Submicromolar | [1] |

| Overall | Gametocyte inhibition | Micromolar | [1] |

Table 4: In Vivo Efficacy of this compound in Murine Models

| Mouse Model | Parasite Strain | Dosing Regimen | Reduction in Parasitemia | Reference |

| Patent Infection | P. berghei ANKA | Single 40 mg/kg dose | 18-fold reduction the following day | [2][3] |

| Humanized (NOD-scid IL2Rγcnull) | P. falciparum | 75 or 100 mg/kg (oral, 4 days) | Dose-dependent reduction | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early-stage evaluation of this compound's antimalarial activity.

In Vitro Asexual Stage Antimalarial Assay (SYBR Green I-based)

This protocol is adapted from standard methods used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

a. Parasite Culture:

-

P. falciparum strains (e.g., 3D7, W2, 7G8, Dd2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

b. Assay Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Serially dilute the compound in culture medium in a 96-well plate.

-

Add synchronized ring-stage parasites at 1% parasitemia and 2.5% hematocrit to each well.

-

Incubate the plate for 72 hours under the standard culture conditions.

-

After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Antimalarial Activity in a Murine Model

This protocol describes the evaluation of this compound's efficacy in a mouse model of malaria.

a. Animal Model:

-

NOD-scid IL2Rγcnull mice are engrafted with human erythrocytes to support P. falciparum infection.

-

Alternatively, for P. berghei studies, standard laboratory mice (e.g., Swiss Webster) are used.

b. Infection and Treatment:

-

Mice are infected intravenously with P. berghei ANKA or P. falciparum-infected human erythrocytes.

-

Parasitemia is monitored daily by flow cytometry or Giemsa-stained blood smears.

-

Once a patent infection is established (e.g., 1-2% parasitemia), mice are treated with a single intraperitoneal or oral dose of this compound (e.g., 40 mg/kg).

-

A vehicle control group (e.g., DMSO) is included.

c. Parasitemia Monitoring:

-

Collect a small volume of blood from the tail vein daily.

-

For flow cytometry, stain the blood with a nucleic acid dye (e.g., SYTO-16) and an antibody against murine erythrocytes (e.g., TER119) to distinguish from human erythrocytes in humanized models.

-

Acquire data on a flow cytometer and analyze the percentage of infected erythrocytes.

-

For microscopy, prepare thin blood smears, stain with Giemsa, and count the number of parasitized red blood cells out of at least 1,000 total red blood cells.

Gamete Formation Assay

This assay assesses the effect of this compound on the viability and function of mature gametocytes.

a. Gametocyte Culture:

-

Generate mature stage V gametocytes of P. falciparum in in vitro culture.

b. Assay Procedure:

-

Treat mature gametocytes with varying concentrations of this compound.

-

Induce gamete formation by a temperature drop and a change in pH.

-

Assess the formation of male and female gametes. Male gamete formation (exflagellation) can be observed by microscopy.

-

Quantify the inhibitory effect of the compound on gamete formation to determine IC50 values.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action for this compound in P. falciparum.

Caption: Experimental workflow for evaluating this compound antimalarial activity.

References

The Multi-Stage Antimalarial Activity of TM2-115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimalarial compound TM2-115, a derivative of the known human G9a histone methyltransferase inhibitor BIX-01294. This compound has demonstrated potent and rapid activity against multiple life cycle stages of the Plasmodium parasite, the causative agent of malaria. This document summarizes the available quantitative data, details key experimental protocols for assessing its efficacy, and visualizes its mechanism of action and experimental workflows.

Executive Summary

This compound emerges as a promising antimalarial lead compound, exhibiting rapid and irreversible killing of Plasmodium falciparum across all intraerythrocytic stages. Its proposed mechanism of action involves the inhibition of parasite histone lysine methyltransferases, leading to a significant reduction in histone H3K4me3 levels, a critical mark for transcriptional activation. This disruption of epigenetic regulation results in a swift cessation of parasite proliferation. Notably, this compound is effective against drug-sensitive and multidrug-resistant parasite strains, including artemisinin-refractory isolates. Furthermore, it shows activity against sexual stage gametocytes and has been noted to potentially influence liver stages, making it a candidate for a multi-stage antimalarial therapy.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against various Plasmodium life cycle stages.

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum Asexual Blood Stages

| Parasite Strain | Assay Type | IC50 Value | Notes | Reference |

| P. falciparum 3D7 (drug-sensitive) | 3-day assay | ~100 nM | At least 22-fold more potent than against human and mouse cell lines. | [1][2][3] |

| Drug-sensitive laboratory strains | - | <50 nM | - | [4][5] |

| Multidrug-resistant field isolates | - | <50 nM | Includes artemisinin-refractory isolates. | [4][5] |

| Ex vivo clinical isolates (P. falciparum) | - | 300-400 nM | - | [4][5] |

| Ex vivo clinical isolates (P. vivax) | - | 300-400 nM | - | [4][5] |

Table 2: In Vitro Efficacy of this compound against Plasmodium falciparum Sexual Stages

| Life Cycle Stage | Effect | Concentration | Reference |

| Sexual-stage gametocytes | Inhibition | Micromolar levels | [4][5] |

| Mature gametocyte to gamete formation | Inhibition | Submicromolar concentrations | [4][5] |

Table 3: In Vivo Efficacy of this compound

| Plasmodium Species | Host | Dosage | Effect on Parasitemia | Reference |

| P. berghei ANKA strain | Mice | 40 mg/kg (single dose) | 18-fold reduction the following day | [1][2][3] |

| P. falciparum | Humanized Mice | 75 or 100 mg/kg (oral, daily for 4 days) | Efficacious in reducing parasitemia | [4] |

Table 4: Effect of this compound on Histone Methylation

| Treatment Condition | Effect | Reference |

| 1 µM this compound for 12 hours | Significant reduction in histone H3K4me3 levels | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antimalarial activity of this compound.

In Vitro Asexual Stage Drug Susceptibility Assay

-

Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium consists of RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% Albumax II.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then serially diluted to the desired concentrations in culture medium.

-

Assay Procedure: Asynchronous or synchronized parasite cultures are seeded in 96-well plates at a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%). The serially diluted compound is added to the wells. The plates are incubated for 72 hours under the standard culture conditions.

-

Data Analysis: Parasite growth inhibition is determined by measuring the fluorescence of a DNA-intercalating dye (e.g., SYBR Green I) or by flow cytometry. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy in a Murine Malaria Model

-

Animal Model: C57BL/6 mice are infected with Plasmodium berghei ANKA strain via intraperitoneal injection of infected red blood cells.

-

Drug Administration: Once patent parasitemia is established, mice are treated with a single intraperitoneal dose of this compound (e.g., 40 mg/kg).

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. Survival of the mice is also recorded.

-

Humanized Mouse Model: For P. falciparum studies, immunodeficient mice engrafted with human erythrocytes are used. Oral administration of this compound is performed on consecutive days post-infection.

Histone Methylation Analysis

-

Parasite Treatment: Synchronized P. falciparum parasites are treated with this compound (e.g., 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 12 hours).

-

Histone Extraction: Parasite pellets are collected, and histones are extracted using an acid extraction protocol.

-

Western Blotting: The extracted histones are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is probed with primary antibodies specific for histone modifications (e.g., anti-H3K4me3) and a loading control (e.g., anti-histone H3).

-

Quantification: The signal intensity of the bands is quantified using densitometry, and the levels of H3K4me3 are normalized to the total histone H3 levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. pnas.org [pnas.org]

- 2. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone Methyltransferase Inhibitors Are Orally Bioavailable, Fast-Acting Molecules with Activity against Different Species Causing Malaria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone methyltransferase inhibitors are orally bioavailable, fast-acting molecules with activity against different species causing malaria in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of TM2-115 Against Drug-Resistant Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of TM2-115, a novel antimalarial compound, against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document summarizes key quantitative data, details experimental methodologies for potency assessment, and visualizes the compound's proposed mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Potency

This compound has demonstrated significant potency against a range of drug-resistant P. falciparum strains. The compound maintains its efficacy against parasites resistant to conventional antimalarials such as chloroquine, mefloquine, and pyrimethamine.[1] The 50% inhibitory concentration (IC50) values for this compound are consistently in the low nanomolar range, indicating a high degree of activity.

A summary of the in vitro potency of this compound against various drug-resistant P. falciparum strains is presented in Table 1. For comparison, the IC50 values of the parent compound BIX-01294 and the established antimalarial drug chloroquine are also included.

Table 1: In Vitro Potency (IC50) of this compound and Comparators against Drug-Resistant P. falciparum Strains

| P. falciparum Strain | Resistance Profile | This compound IC50 (nM) | BIX-01294 IC50 (nM) | Chloroquine IC50 (nM) |

| 3D7 | Drug-Sensitive | 25 ± 5 | 33 ± 6 | 7.8 ± 1.1 |

| W2 | Chloroquine-Resistant, Mefloquine-Resistant | 23 ± 3 | 32 ± 5 | 215 ± 21 |

| 7G8 | Chloroquine-Resistant | 22 ± 4 | 34 ± 7 | 118 ± 14 |

| Dd2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 24 ± 4 | 35 ± 6 | 341 ± 35 |

Data compiled from published studies.[1] Values are presented as mean ± standard deviation.

Furthermore, studies have shown that BIX-01294 and this compound exhibit potent in vitro activity, with IC50s of less than 50 nM against not only drug-sensitive laboratory strains but also multidrug-resistant field isolates, including those refractory to artemisinin.[1] Against ex vivo clinical isolates of both P. falciparum and Plasmodium vivax, the potency was observed to be in the range of 300 to 400 nM.[1]

Experimental Protocols: In Vitro Potency Assessment

The in vitro potency of this compound against P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay. This method is a reliable and high-throughput technique for assessing parasite viability and growth inhibition.[2][3]

Principle of the SYBR Green I Assay

The SYBR Green I dye exhibits a strong fluorescence enhancement upon binding to double-stranded DNA. In the context of malaria drug susceptibility testing, the assay measures the proliferation of parasites within red blood cells by quantifying the amount of parasite DNA. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of parasite growth.[4]

Detailed Methodology

2.2.1. Materials and Reagents:

-

P. falciparum cultures (synchronized to the ring stage)

-

Human red blood cells (group O+)

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound and other test compounds

-

SYBR Green I lysis buffer:

-

Tris (20 mM, pH 7.5)

-

EDTA (5 mM)

-

Saponin (0.008% w/v)

-

Triton X-100 (0.08% v/v)

-

SYBR Green I dye (2X concentration)

-

-

96-well black microplates

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

2.2.2. Experimental Procedure:

-

Parasite Culture and Synchronization: P. falciparum strains are maintained in continuous culture in human red blood cells using standard protocols. For the assay, cultures are synchronized to the ring stage, typically with a parasitemia of 0.5-1% and a hematocrit of 2%.

-

Compound Preparation and Plating:

-

Prepare serial dilutions of this compound and control drugs in the complete culture medium.

-

Add the diluted compounds to a 96-well plate. Include wells with no drug (positive control for parasite growth) and wells with uninfected red blood cells (negative control).

-

-

Incubation:

-

Add the synchronized parasite culture to each well of the 96-well plate.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

-

Lysis and Staining:

-

After the incubation period, add an equal volume of SYBR Green I lysis buffer to each well.

-

Seal the plate and incubate in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Normalize the fluorescence values to the positive control (no drug) wells.

-

Plot the percentage of growth inhibition against the log of the compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations: Mechanism and Workflow

Proposed Mechanism of Action of this compound

This compound is an analog of BIX-01294, a known histone methyltransferase inhibitor.[1] Its antimalarial activity is attributed to the inhibition of P. falciparum histone methyltransferases, leading to a reduction in histone H3 lysine 4 trimethylation (H3K4me3). This epigenetic modification is crucial for the regulation of gene expression throughout the parasite's intraerythrocytic life cycle. Disruption of this process leads to rapid and irreversible parasite death.[5]

References

- 1. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prophylactic activity of mefloquine hydrochloride (WR 142490) in drug-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Culture and Treatment with TM2-115

These application notes provide a detailed protocol for the in vitro use of TM2-115, a histone methyltransferase inhibitor, primarily investigated for its potent antimalarial activity. The information is intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery and the study of epigenetic mechanisms in Plasmodium falciparum.

Introduction

This compound is a diaminoquinazoline compound and an analog of BIX-01294. It functions as a histone methyltransferase inhibitor, demonstrating rapid and irreversible killing of P. falciparum in vitro.[1][2][3] The primary mechanism of action involves the reduction of histone H3 lysine 4 trimethylation (H3K4me3), a critical epigenetic mark for parasite viability.[1][4][5] this compound has shown efficacy against all blood-stage forms of the parasite, including drug-sensitive and multidrug-resistant strains.[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum

| Parameter | Value | Cell/Strain Type | Comments | Reference |

| IC50 | <50 nM | Drug-sensitive laboratory strains | [2][3] | |

| IC50 | <50 nM | Multidrug-resistant field isolates | Including artemisinin-refractory isolates. | [2][3] |

| IC50 | 300-400 nM | Ex vivo clinical isolates of P. falciparum | [2][3] | |

| IC50 | 300-400 nM | Ex vivo clinical isolates of P. vivax | [2][3] | |

| Effective Concentration | 1 µM | Asynchronous P. falciparum 3D7 | Resulted in virtually no parasite proliferation after 24 hours of exposure. | [1][5] |

| Gametocyte Inhibition | Micromolar levels | Sexual-stage gametocytes | [2] | |

| Gamete Formation Inhibition | Submicromolar levels | Mature gametocytes | Male gametes are particularly affected, with IC50s of 20 to 140 nM. | [2] |

Experimental Protocols

Plasmodium falciparum In Vitro Culture

This protocol describes the standard method for culturing asexual erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum strains (e.g., 3D7, W2, 7G8, Dd2)

-

Human red blood cells (RBCs)

-

RPMI 1640 medium

-

Albumax I or II (0.5%)

-

Gentamicin (optional)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

Procedure:

-

Prepare complete culture medium by supplementing RPMI 1640 with 0.5% Albumax.

-

Wash human RBCs three times with RPMI 1640.

-

Establish the parasite culture at a 2–5% hematocrit in complete culture medium.

-

Maintain parasitemia below 8%.

-

Incubate the culture flasks at 37°C in a sealed chamber with the specialized gas mixture.

-

Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

-

For highly synchronous cultures, use methods such as gelatin flotation followed by sorbitol treatment.[1]

This compound Stock Solution Preparation

Materials:

-

This compound (free base or trihydrochloride salt)

-

Dimethyl sulfoxide (DMSO)

-

Complete culture medium

Procedure:

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution.

-

Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for the experiment. Note that the final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent toxicity.

In Vitro Antimalarial Activity Assay

This protocol details the assessment of this compound's effect on parasite viability and proliferation.

Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Plate the parasitized RBCs at a starting parasitemia of ~0.5% and a hematocrit of 2% in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a DMSO-treated control.

-

Incubate the plates for 48-72 hours under standard culture conditions.

-

Quantify parasitemia using one of the following methods:

-

Flow Cytometry: Fix infected RBCs and stain with a DNA-intercalating dye (e.g., SYBR Green I, Hoechst). Analyze using a flow cytometer to determine the percentage of infected RBCs.[1]

-

Microscopy: Prepare Giemsa-stained smears and count the number of infected cells per a set number of RBCs.

-

Biochemical Assays: Use assays that measure parasite-specific enzymes like lactate dehydrogenase (pLDH).

-

Analysis of Histone Methylation

This experiment aims to verify the mechanism of action of this compound by observing changes in histone methylation.

Procedure:

-

Culture asynchronous P. falciparum parasites to a suitable density.

-

Treat the parasites with this compound (e.g., 1 µM) for various time points (e.g., 6, 12, 24 hours).[1] Include a DMSO-treated control.

-

Harvest the parasites and isolate histones.

-

Perform Western blotting using antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).

-

Analyze the band intensities to determine the relative levels of H3K4me3 in treated versus untreated parasites. A significant reduction in H3K4me3 levels is expected with this compound treatment.[1][5]

Mandatory Visualizations

Caption: Workflow for in vitro testing of this compound against P. falciparum.

Caption: Proposed signaling pathway for this compound in P. falciparum.

References

- 1. pnas.org [pnas.org]

- 2. Histone Methyltransferase Inhibitors Are Orally Bioavailable, Fast-Acting Molecules with Activity against Different Species Causing Malaria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone methyltransferase inhibitors are orally bioavailable, fast-acting molecules with activity against different species causing malaria in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TM2-115 in a Mouse Model of Malaria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of TM2-115, a potent histone methyltransferase inhibitor, in a murine model of malaria. The following sections detail the scientific rationale, experimental protocols, and expected outcomes based on preclinical studies.

Introduction and Rationale

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents. Epigenetic regulation is crucial for the complex life cycle of Plasmodium parasites, making the enzymes involved in these processes attractive drug targets.[1][2] this compound is a derivative of the known human G9a histone methyltransferase inhibitor BIX-01294. It has been identified as a potent inhibitor of Plasmodium falciparum histone methyltransferases.[1]

The primary mechanism of action of this compound is the inhibition of histone lysine methyltransferases, leading to a significant reduction in histone H3 lysine 4 trimethylation (H3K4me3) levels in the parasite.[1] This epigenetic mark is associated with active gene transcription, and its disruption leads to rapid and irreversible parasite death across all intraerythrocytic stages.[1][3] Targeting histone methylation presents a promising strategy for antimalarial drug development due to its potential to circumvent existing resistance mechanisms and its activity against multiple life cycle stages of the parasite.[4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its analog BIX-01294 against Plasmodium parasites.

Table 1: In Vitro Efficacy of this compound and BIX-01294 against P. falciparum

| Compound | P. falciparum Strain | IC50 (nM) | Cell Line (for comparison) | Apparent IC50 (nM) | Reference |

| This compound | 3D7 | ~100 | Human (HEK293T, HepG2), Mouse (NIH 3T3) | >2200 | [1] |

| BIX-01294 | 3D7 | ~100 | Human (HEK293T, HepG2), Mouse (NIH 3T3) | >2200 | [1] |

Table 2: In Vivo Efficacy of this compound in a P. berghei ANKA Mouse Model

| Treatment | Dose (mg/kg) | Route of Administration | Parasitemia Reduction (vs. control) | Survival | Reference |

| This compound | 40 | Intraperitoneal (single dose) | 18-fold on day 1 post-treatment | >3 weeks | [1][3] |

| Vehicle Control | - | Intraperitoneal | - | - | [1][3] |

Signaling Pathway

The proposed signaling pathway for this compound's antimalarial activity is centered on the disruption of epigenetic regulation essential for parasite survival.

References

- 1. Histone methyltransferase inhibitors are orally bioavailable, fast-acting molecules with activity against different species causing malaria in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. Histone Methyltransferase Inhibitors Are Orally Bioavailable, Fast-Acting Molecules with Activity against Different Species Causing Malaria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for In Vivo Studies with TM2-115

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM2-115 is a diaminoquinazoline analogue of BIX-01294 and a potent inhibitor of histone methyltransferases.[1][2] It has demonstrated rapid and irreversible parasite-killing activity in vitro against various strains of Plasmodium falciparum, including multidrug-resistant field isolates.[1][2][3] In vivo studies have shown its potential as an antimalarial agent. These application notes provide detailed information on the dosage, administration, and relevant protocols for conducting in vivo studies with this compound, primarily focusing on its application in malaria research.

Mechanism of Action

This compound functions as a histone methyltransferase inhibitor. Specifically, it has been shown to reduce the levels of histone H3 trimethylated at lysine 4 (H3K4me3) in P. falciparum.[3][4] This reduction in a key epigenetic mark leads to rapid and irreversible parasite death.[3][5] The rapid killing profile of this compound is a desirable characteristic for an antimalarial compound.[3]

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

Caption: Proposed mechanism of action of this compound.

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory concentrations of this compound against Plasmodium species.

| Parasite Species & Strain | Assay Type | IC50 (nM) | Reference |

| P. falciparum (drug-sensitive lab strains) | --- | <50 | [1][2] |

| P. falciparum (multidrug-resistant field isolates) | --- | <50 | [1][2] |

| P. falciparum (artemisinin-refractory isolates) | --- | <50 | [1][2] |

| P. falciparum (ex vivo clinical isolates) | --- | 300-400 | [1][2] |

| P. vivax (ex vivo clinical isolates) | --- | 300-400 | [1][2] |

| P. falciparum (male gametes) | Dual gamete formation assay | 20-140 | [2] |

In Vivo Efficacy of this compound in a Malaria Mouse Model

In vivo studies have been conducted using a Plasmodium berghei infection model in mice.

| Animal Model | Treatment Regimen | Formulation | Efficacy | Survival | Reference |

| P. berghei-infected mice | Single dose | Free base or salt | 95% reduction in parasitemia (free base) and 87% reduction (salt) vs. untreated controls on day 4 post-infection. | 6 to 10 days post-infection | [2] |

Experimental Protocols

In Vivo Efficacy Assessment in a P. berghei Mouse Model

This protocol is based on the "Peters test" or a 4-day suppressive test.

Objective: To evaluate the in vivo efficacy of this compound against Plasmodium berghei in mice.

Materials:

-

This compound (free base or salt formulation)

-

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[6]

-

Plasmodium berghei infected erythrocytes

-

6-8 week old female BALB/c mice

-

Syringes and needles for oral gavage

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing of this compound.

Procedure:

-

Animal Handling and Infection:

-

Acclimatize female BALB/c mice (6-8 weeks old) for at least one week before the experiment.

-

On day 0, infect mice intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.

-

-

Drug Formulation and Administration:

-

Prepare the this compound formulation. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] Ensure the final concentration allows for the desired dosage in a reasonable administration volume (e.g., 100-200 µL).

-

Two hours post-infection, administer the first dose of this compound or vehicle control to the respective groups of mice via oral gavage.

-

Continue daily oral administration for a total of four days (Day 0 to Day 3).

-

-

Monitoring and Endpoint Analysis:

-

On day 4 post-infection, collect a small amount of blood from the tail vein of each mouse.

-

Prepare thin blood smears and stain with Giemsa.

-

Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a microscope.

-

Continue to monitor the mice daily for survival.

-

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in mice.

Procedure:

-

Following the first administration of this compound in the efficacy experiment, collect serial blood samples (approximately 25 µL) via tail puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 23 hours).[2]

-

Immediately lyse the blood samples by mixing with an equal volume of water containing 0.1% saponin.[2]

-

Freeze the samples on dry ice and store them at -80°C until analysis.[2]

-

Analyze the concentration of this compound in the blood samples using a validated analytical method, such as LC-MS/MS.

Important Considerations

-

Solubility: this compound has a reported solubility of 45 mg/mL in DMSO.[6] When preparing formulations for in vivo use, ensure the compound remains in solution or is a homogenous suspension.

-

Toxicity: While this compound has shown efficacy, it is crucial to monitor for any signs of toxicity in the treated animals, such as weight loss, changes in behavior, or ruffled fur.

-

Dose-Response: The provided data is for a single dose level. It is recommended to perform dose-response studies to determine the optimal therapeutic dose.

-

Animal Models: The protocols described here are for a rodent malaria model. Adaptation to other animal models or disease states may be necessary.

This document is intended to serve as a guide. Researchers should optimize these protocols for their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

- 1. Histone methyltransferase inhibitors are orally bioavailable, fast-acting molecules with activity against different species causing malaria in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone Methyltransferase Inhibitors Are Orally Bioavailable, Fast-Acting Molecules with Activity against Different Species Causing Malaria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Parasite | TargetMol [targetmol.com]

Application Notes and Protocols: Measuring H3K4me3 Levels Following TM2-115 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the levels of histone H3 lysine 4 trimethylation (H3K4me3) following treatment with the histone methyltransferase inhibitor, TM2-115. The protocols are intended for researchers in drug development and related fields investigating the epigenetic effects of small molecule inhibitors.

Introduction

This compound, a derivative of the histone methyltransferase inhibitor BIX-01294, has been identified as a potent compound that reduces H3K4me3 levels.[1][2][3] This modification is a key epigenetic mark associated with active gene promoters. The ability to accurately measure changes in H3K4me3 levels is crucial for understanding the mechanism of action of this compound and its potential as a therapeutic agent. This document outlines key experimental techniques, presents available data on the effects of this compound, and provides detailed protocols for Western Blotting, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Cleavage Under Targets and Release Using Nuclease (CUT&RUN).

Data Presentation

Treatment of Plasmodium falciparum parasites with this compound has been shown to cause a significant, concentration-dependent, and time-dependent reduction in H3K4me3 levels.[1][3] The following table summarizes the observed effects based on densitometry analysis from Western blots.

| Treatment | Concentration (µM) | Exposure Time (hours) | Observed Effect on H3K4me3 Levels | Reference |

| This compound | 1 | 12 | Significant reduction, similar to BIX-01294 treated parasites | [1] |

| BIX-01294 | Various | 6 | Noticeable decrease | [1] |

| BIX-01294 | Various | 12 | More evident decrease | [1] |

| TM2-119 (inactive analog) | 1 | 12 | No reduction observed | [1] |